1-{2-[2-(mesityloxy)ethoxy]ethyl}piperazine oxalate
Overview
Description
1-{2-[2-(mesityloxy)ethoxy]ethyl}piperazine oxalate is a useful research compound. Its molecular formula is C19H30N2O6 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.21038668 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Bioactive Piperazine Derivatives
HIV-1 Reverse Transcriptase Inhibitors : Piperazine derivatives have been synthesized and evaluated for their ability to inhibit the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. The study led to the development of atevirdine mesylate for clinical evaluation, indicating the potential of certain piperazine derivatives as antiviral agents (Romero et al., 1994).
Antimicrobial Activities : Novel triazole derivatives containing a piperazine nucleus have been synthesized and demonstrated antimicrobial activities, suggesting the use of piperazine derivatives in developing new antimicrobial agents (Bektaş et al., 2010).
Dopamine Uptake Inhibitor : The development of GBR-12909, a dopamine uptake inhibitor, outlines the synthesis and improvement of piperazine derivatives for neurological applications. This highlights the compound's potential in the development of therapeutics for neurological disorders (Ironside et al., 2002).
Chemical and Structural Studies
Synthesis and Reaction Studies : Research on the synthesis and reactions of spiro[oxolane-2,2′-piperazine]-3′,6′-diones indicates the chemical versatility and reactivity of piperazine derivatives, laying the groundwork for the development of novel compounds with potential applications in various fields (Shin et al., 1983).
Carbon Dioxide Capture : A study on the degradation of aqueous piperazine in carbon dioxide capture systems suggests that piperazine derivatives could be advantageous in environmental and industrial applications due to their resistance to thermal degradation and oxidation (Freeman et al., 2010).
Properties
IUPAC Name |
oxalic acid;1-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2.C2H2O4/c1-14-12-15(2)17(16(3)13-14)21-11-10-20-9-8-19-6-4-18-5-7-19;3-1(4)2(5)6/h12-13,18H,4-11H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWLYLLFCORLOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCOCCN2CCNCC2)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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